molecular formula C12H13NO3S B11731508 benzyl N-(2-oxothiolan-3-yl)carbamate CAS No. 38869-96-4

benzyl N-(2-oxothiolan-3-yl)carbamate

Cat. No.: B11731508
CAS No.: 38869-96-4
M. Wt: 251.30 g/mol
InChI Key: XGFIYNWPCHLLAP-UHFFFAOYSA-N
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Description

Benzyl N-(2-oxothiolan-3-yl)carbamate is an organic compound with the molecular formula C12H13NO3S. It is a derivative of carbamic acid and contains a thiolane ring, which is a five-membered ring with a sulfur atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(2-oxothiolan-3-yl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloroformate with 2-oxothiolan-3-amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-oxothiolan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(2-oxothiolan-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(2-oxothiolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The thiolane ring and carbamate group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(2-oxothiolan-3-yl)carbamate is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

38869-96-4

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

benzyl N-(2-oxothiolan-3-yl)carbamate

InChI

InChI=1S/C12H13NO3S/c14-11-10(6-7-17-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)

InChI Key

XGFIYNWPCHLLAP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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